![molecular formula C14H23ClN2 B2439579 N-[(4-chlorophenyl)methyl]-N',N'-diethylpropane-1,3-diamine CAS No. 108010-87-3](/img/structure/B2439579.png)

N-[(4-chlorophenyl)methyl]-N',N'-diethylpropane-1,3-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

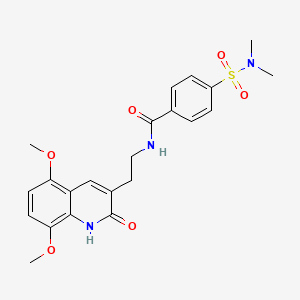

N-[(4-chlorophenyl)methyl]-N',N'-diethylpropane-1,3-diamine (4-CPDD) is a synthetic organochlorine compound with a wide range of applications in the scientific research community. 4-CPDD is a colorless, crystalline solid with a melting point of 68-69°C and a molecular weight of 333.9 g/mol. It is used in a variety of research contexts, including biochemical, physiological, and pharmacological studies.

Applications De Recherche Scientifique

Toxicology and Environmental Impact

- Toxic Effects of Chlorophenols : Chlorophenols, related to chlorophenyl groups, are widespread environmental contaminants. Their toxicity in aquatic environments, potential for bioaccumulation, and effects on human and ecosystem health have been extensively reviewed. The research underscores moderate to high toxicity levels depending on environmental conditions and the presence of adapted microflora for degradation (Krijgsheld & Gen, 1986; Ge et al., 2017).

Mechanisms of Action and Environmental Degradation

- Degradation by Zero Valent Iron : Studies have explored the efficiency of zero valent iron and bimetallic systems in dechlorinating chlorophenols, highlighting mechanisms of removal including sorption, dechlorination, and co-precipitation. This suggests potential pathways for environmental remediation of chlorinated compounds (Gunawardana et al., 2011).

Potential Protective Mechanisms

- Sigma-1 Receptor Mediated Role of Dimethyltryptamine : Research into dimethyltryptamine (DMT), a compound with a structure somewhat analogous to the query, has shown potential protective mechanisms across biological systems, possibly mediated through the sigma-1 receptor. These mechanisms suggest roles in tissue protection, regeneration, and immunity, which could infer similar areas of research interest for related compounds (Frecska et al., 2013).

Biochemical and Molecular Biology Insights

- Effects of N-Nitrosodimethylamine (NDMA) and Its Precursors : NDMA, a related nitrogen compound, has been studied for its formation and removal in water and wastewater treatment processes. Insights into the mechanisms of NDMA formation, its precursors, and removal techniques can offer valuable perspectives on managing related compounds in environmental contexts (Sgroi et al., 2018).

Propriétés

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N',N'-diethylpropane-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23ClN2/c1-3-17(4-2)11-5-10-16-12-13-6-8-14(15)9-7-13/h6-9,16H,3-5,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIYRWFCGLICAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNCC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Chlorophenyl)methyl][3-(diethylamino)propyl]amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2439496.png)

![N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2439498.png)

![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2439503.png)

![2-[3-cyano-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanylacetic Acid](/img/structure/B2439504.png)

![3-(4-chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2439508.png)

![(S)-c-[1,4]Dioxan-2-yl-methylamine](/img/structure/B2439510.png)

![2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B2439512.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2439514.png)

![4-Methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2439519.png)